1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-
Overview
Description
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H14BF3O2. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 4-(trifluoromethyl)phenyl group. It is a white to almost white solid that is soluble in organic solvents such as methanol .
Preparation Methods
The synthesis of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- typically involves the reaction of phenylboronic acid with neopentyl glycol under dehydrating conditions. This reaction results in the formation of the dioxaborinane ring through the elimination of water . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling .
Comparison with Similar Compounds
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- can be compared with other boron-containing compounds such as:
Phenylboronic acid: Similar in structure but lacks the dioxaborinane ring.
Neopentyl glycol boronic ester: Similar in structure but without the trifluoromethyl group.
Boronic acids and esters: These compounds share the boron atom but differ in their substituents and ring structures.
The uniqueness of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- lies in its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O2/c1-11(2)7-17-13(18-8-11)10-5-3-9(4-6-10)12(14,15)16/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLRPXJTDDILM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475175 | |
Record name | 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501374-30-7 | |
Record name | 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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